Sanggenon C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sanggenon C est un composé flavonoïde naturel présent dans l'écorce du tronc du mûrier (espèce Morus). Il est connu pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antivirales, antithrombotiques et immunomodulatrices . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans divers domaines de la science et de la médecine.

Applications De Recherche Scientifique

Mécanisme D'action

Sanggenon C, also known as Sanggenone C, is a natural flavonoid extracted from Cortex Mori (Sang Bai Pi). It has been reported to possess anti-inflammatory and antioxidant properties .

Target of Action

this compound primarily targets the RhoA-ROCK signaling pathway , the calcineurin/NFAT2 pathway , and the ERK signaling pathway . These pathways play crucial roles in inflammation, oxidative stress, and apoptosis.

Mode of Action

this compound interacts with its targets by inhibiting their activity. It downregulates the expression of RhoA/ROCK signaling-related proteins , suppresses the calcineurin/NFAT2 pathway , and blocks the ERK signaling pathway . These interactions result in a reduction of inflammation, oxidative stress, and cell apoptosis.

Biochemical Pathways

The RhoA-ROCK, calcineurin/NFAT2, and ERK signaling pathways are the primary biochemical pathways affected by this compound. By inhibiting these pathways, this compound reduces inflammation and oxidative stress, and induces apoptosis .

Pharmacokinetics

It is known that this compound is administered intragastrically in animal models

Result of Action

this compound’s action results in significant amelioration of neurologic impairment, brain edema, and cerebral infarction post middle cerebral artery occlusion-reperfusion in rats . It also inhibits the formation and function of osteoclasts . Furthermore, it has been found to inhibit TNF-alpha and IL-1beta induced adhesion of polymorphonuclear leukocyte to human synovial cells .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia . In hypoxic conditions, this compound has been reported to possess anti-inflammatory and antioxidant properties . .

Analyse Biochimique

Biochemical Properties

Sanggenon C plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of calcineurin/NFAT2, a protein phosphatase involved in cardiac hypertrophy and fibrosis . Additionally, this compound inhibits the ERK signaling pathway, which is essential for cell proliferation and survival . By blocking this pathway, this compound induces apoptosis in cancer cells. Furthermore, this compound suppresses the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO), which are critical mediators of inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by increasing the production of reactive oxygen species (ROS) and inhibiting the expression of iNOS . This leads to the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2 protein expression . In addition, this compound has been shown to inhibit the proliferation of colon cancer cells and induce cell cycle arrest in the G0-G1 phase . In neuronal cells, this compound ameliorates cerebral ischemia-reperfusion injury by reducing inflammation, oxidative stress, and cell apoptosis through the regulation of the RhoA-ROCK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to and inhibits the activity of calcineurin/NFAT2, leading to the suppression of cardiac hypertrophy and fibrosis . It also blocks the ERK signaling pathway, which results in the inhibition of mitochondrial fission and induction of apoptosis in cancer cells . Furthermore, this compound inhibits the activity of NF-κB, reducing the expression of iNOS and the production of NO . This inhibition of NF-κB activity also leads to decreased expression of cell adhesion molecules, such as VCAM-1, and reduced inflammation . Additionally, this compound modulates the expression of death-associated protein kinase 1 (DAPK1) by controlling its ubiquitination and degradation, further contributing to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity under various conditions. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In colorectal cancer cells, this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner . In neuronal cells, this compound provides neuroprotective effects by reducing inflammation and oxidative stress over time . These studies suggest that this compound remains effective and stable over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a zebrafish model of osteoporosis, this compound was found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a dose-dependent manner . Higher doses of this compound resulted in increased mineralization of the vertebrate column, suggesting its potential to reverse bone loss . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mitochondrial apoptosis pathway and the RhoA-ROCK signaling pathway. In cancer cells, this compound increases the production of ROS and inhibits the expression of iNOS, leading to the activation of the mitochondrial apoptosis pathway . This pathway involves the downregulation of Bcl-2 protein expression and the induction of cell death. In neuronal cells, this compound regulates the RhoA-ROCK signaling pathway, reducing inflammation and oxidative stress . These metabolic pathways highlight the diverse mechanisms through which this compound exerts its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In cancer cells, this compound is distributed to the mitochondria, where it induces apoptosis by inhibiting mitochondrial fission . In neuronal cells, this compound is localized to the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The transport and distribution of this compound within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, this compound is primarily localized to the mitochondria, where it inhibits mitochondrial fission and induces apoptosis . This localization is essential for its pro-apoptotic effects and its ability to inhibit cell proliferation. In neuronal cells, this compound is found in the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biological activity and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sanggenon C est un adduit de type Diels-Alder, qui est biosynthétiquement dérivé de la cycloaddition [4+2] intermoléculaire de diénophiles (principalement des chalcones) et de diènes de déhydroprénylphénol . Le mélange de cycloadduits endo est traité séquentiellement avec du bicarbonate de sodium aqueux et du trifluoro-triéthylamine pour donner un mélange de this compound et de sanggenon O avec un rendement combiné de 36 % en trois étapes .

Méthodes de production industrielle

La production industrielle de this compound implique principalement l'extraction à partir de sources naturelles, telles que l'écorce du tronc du mûrier. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

Le sanggenon C subit diverses réactions chimiques, notamment :

Réduction : Il peut subir des réactions de réduction, bien que les détails spécifiques sur les réactions de réduction soient limités.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier en présence de réactifs et de conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du this compound, tandis que les réactions de substitution peuvent donner des dérivés flavonoïdes substitués .

Applications de la recherche scientifique

Médecine : Le this compound présente des propriétés anticancéreuses en induisant l'apoptose dans les cellules cancéreuses du côlon via l'inhibition de la production d'oxyde nitrique et l'activation de la voie mitochondriale.

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Le this compound inhibe l'activation du facteur nucléaire kappa B (NF-kappaB) et l'expression des molécules d'adhésion, réduisant ainsi l'inflammation.

Neuroprotecteur : Il régule la voie de signalisation RhoA-ROCK pour inhiber l'inflammation et le stress oxydatif dans les lésions cérébrales d'ischémie-reperfusion.

Comparaison Avec Des Composés Similaires

Le sanggenon C est comparé à d'autres composés similaires, tels que :

Sanggenon D : Le this compound et le sanggenon D sont tous deux des adduits de type Diels-Alder ayant des propriétés antioxydantes.

Kuwanon C et Kuwanon G : Ces composés sont également isolés du mûrier et partagent des activités biologiques similaires, notamment des propriétés anticancéreuses et anti-inflammatoires.

Le this compound se distingue par sa combinaison unique d'activités biologiques et ses applications thérapeutiques potentielles dans divers domaines de la science et de la médecine.

Propriétés

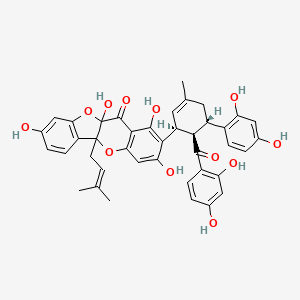

Numéro CAS |

80651-76-9 |

|---|---|

Formule moléculaire |

C40H36O12 |

Poids moléculaire |

708.7 g/mol |

Nom IUPAC |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

Clé InChI |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

SMILES |

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4 |

SMILES isomérique |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

SMILES canonique |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

80651-76-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cathayanon E sanggenon C sanggenone C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.